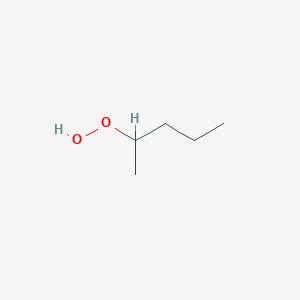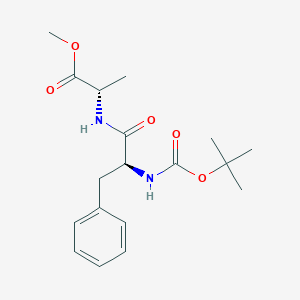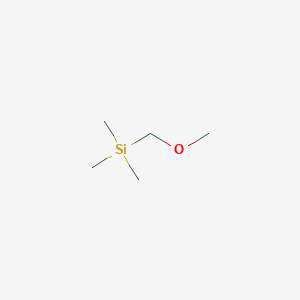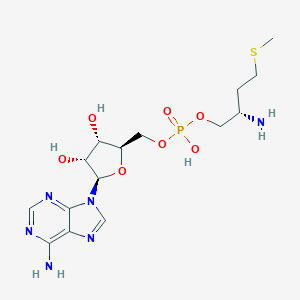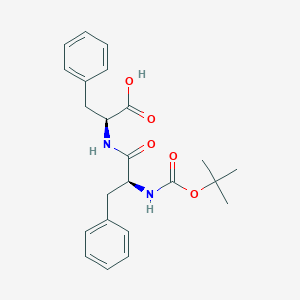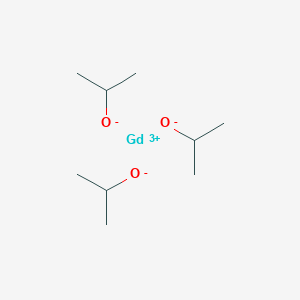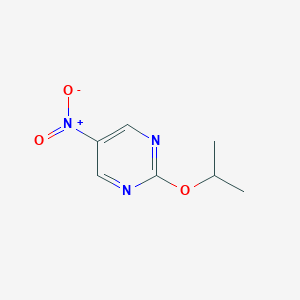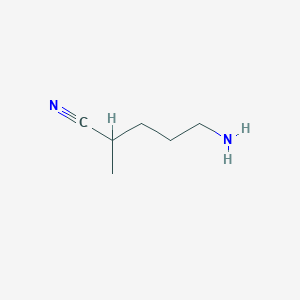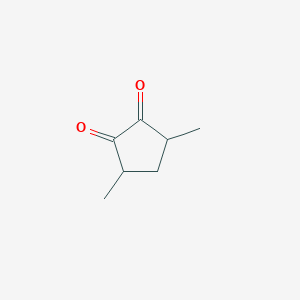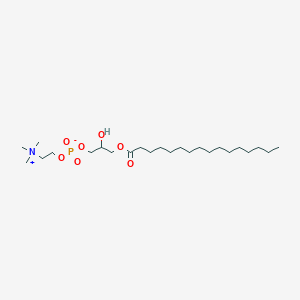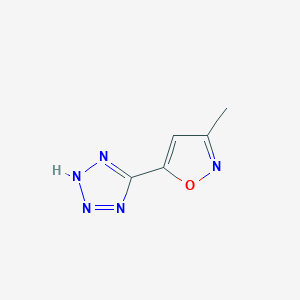
3-methyl-5-(1H-tetrazol-5-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(1H-tetrazol-5-yl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole-based isoxazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also act by modulating various physiological systems, such as the immune system or the nervous system.
Biochemische Und Physiologische Effekte
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate various physiological systems, including the cardiovascular, respiratory, and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-5-(1H-tetrazol-5-yl)isoxazole in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-5-(1H-tetrazol-5-yl)isoxazole. One potential area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole ring, which is a key feature of the compound. The synthesis of this compound is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes.
Eigenschaften
CAS-Nummer |
13600-37-8 |
|---|---|
Produktname |
3-methyl-5-(1H-tetrazol-5-yl)isoxazole |
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI-Schlüssel |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Kanonische SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Synonyme |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



